N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a tetrahydrofuran ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide typically involves multiple steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form the 4-chlorophenyl intermediate.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a nucleophilic substitution reaction, where a suitable tetrahydrofuran derivative reacts with the chlorophenyl intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzamide derivative under appropriate conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Scientific Research Applications
N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of anti-inflammatory and anticancer drugs.
Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N-((Z)-2-(4-bromophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide
- N-((Z)-2-(4-fluorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide
Uniqueness
N-((Z)-2-(4-chlorophenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}ethenyl)benzamide is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties that influence its reactivity and biological activity. This makes it distinct from its bromophenyl and fluorophenyl analogs, which may exhibit different reactivity and potency in biological assays.
Properties
Molecular Formula |
C21H21ClN2O3 |
---|---|
Molecular Weight |
384.9 g/mol |
IUPAC Name |
N-[(Z)-1-(4-chlorophenyl)-3-oxo-3-(oxolan-2-ylmethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C21H21ClN2O3/c22-17-10-8-15(9-11-17)13-19(21(26)23-14-18-7-4-12-27-18)24-20(25)16-5-2-1-3-6-16/h1-3,5-6,8-11,13,18H,4,7,12,14H2,(H,23,26)(H,24,25)/b19-13- |
InChI Key |
QOJGYVPCYWYDGQ-UYRXBGFRSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)/C(=C/C2=CC=C(C=C2)Cl)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=CC2=CC=C(C=C2)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.